1-Acetyl-2-(4-aminobenzyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-[(4-aminophenyl)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-13(15)9-11-4-6-12(14)7-5-11/h4-7,13H,2-3,8-9,14H2,1H3 |
InChI Key |
YGLRUXFYJZTJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 2 4 Aminobenzyl Pyrrolidine and Analogues
Direct Synthesis of 1-Acetyl-2-(4-aminobenzyl)pyrrolidine
The most direct route to obtaining this compound involves the chemical transformation of a precursor that already contains the complete carbon skeleton of the target molecule.
A well-established method for the synthesis of this compound is the reduction of its nitro analogue, 1-Acetyl-2-(4-nitrobenzyl)pyrrolidine. This process typically involves catalytic hydrogenation.
The reaction is carried out by treating 1-Acetyl-2-(4-nitrobenzyl)pyrrolidine with hydrogen gas in the presence of a platinum catalyst. Ethanol is commonly used as the solvent for this transformation. Following the hydrogenation, the platinum catalyst is removed by filtration. The final product, this compound, is then isolated as a yellowish liquid after concentrating the filtrate.
| Reactant | Reagents | Solvent | Product |
| 1-Acetyl-2-(4-nitrobenzyl)pyrrolidine | Platinum, Hydrogen | Ethanol | This compound |
Precursor Synthesis Strategies for Pyrrolidine (B122466) Core and Substituents
The synthesis of the precursors to this compound, and the broader class of substituted pyrrolidines, employs a range of sophisticated organic chemistry techniques. These strategies focus on the construction of the pyrrolidine ring and the stereocontrolled introduction of substituents.
The formation of the pyrrolidine core with the desired substitution pattern is a key challenge in the synthesis of the target molecule and its analogues. Several powerful methods have been developed to address this.
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. These reactions are advantageous for creating molecular complexity in a convergent and atom-economical manner.
One such approach involves the reaction of aldehydes, amino acid esters, and chalcones in a one-pot synthesis to yield highly substituted pyrrolidine-2-carboxylates. The mechanism is thought to proceed through the formation of a Schiff base from the aldehyde and amino acid ester, followed by a Michael addition to the chalcone.
Another example is the diastereoselective synthesis of substituted pyrrolidines from optically active phenyldihydrofuran, N-tosyl imino esters, and silane reagents. This reaction can construct up to three stereogenic centers in a single step. nih.gov The process is believed to involve a Lewis acid-catalyzed intramolecular rearrangement. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aldehyde | Amino acid ester | Chalcone | K2CO3, I2 | Pyrrolidine-2-carboxylate |
| Optically active phenyldihydrofuran | N-tosyl imino ester | Allyltrimethylsilane | TiCl4, -78 °C to 23 °C | Highly substituted pyrrolidine |
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrrolidines. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can be rendered asymmetric to produce enantiomerically enriched pyrrolidine derivatives.
This method is particularly versatile, allowing for the synthesis of a wide range of substituted pyrrolidines with high levels of stereocontrol. rsc.org The stereochemical outcome of the reaction can often be controlled by the choice of a chiral catalyst or by using a chiral auxiliary attached to one of the reactants. For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been used to synthesize chiral fluoropyrrolidines with high yields and excellent stereoselectivities. nih.gov
The diastereoselectivity of these cycloadditions can be influenced by the nature of the N-substituent on the azomethine ylide and the substituents on the dipolarophile. This approach can generate up to four new stereogenic centers in a single step.
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Features |
| Azomethine ylide | Electron-deficient alkene | Chiral metal catalysts (e.g., Cu(I), Ag(I)) | Enantiomerically enriched pyrrolidines |
| Azomethine ylide | Fluorinated styrene | Cu(I) catalyst | Chiral fluorinated pyrrolidines |
| Chiral azomethine ylide | α,β-unsaturated acyl derivative | - | Diastereomerically enriched pyrrolidines |
Proline and its derivatives are valuable chiral building blocks for the synthesis of substituted pyrrolidines. The inherent stereochemistry of proline can be leveraged to produce a variety of enantiomerically pure pyrrolidine-containing molecules.
A common strategy is the reduction of the carboxylic acid group of proline to an alcohol, yielding prolinol. Prolinol can then serve as a versatile intermediate for further functionalization. For instance, N-protected proline can be alkylated and subsequently elaborated into more complex pyrrolidine structures. mdpi.com
Another approach involves the modification of the pyrrolidine ring of proline itself. For example, Boc-protected trans-4-hydroxy-L-proline can be esterified and then oxidized to the corresponding ketoproline, which serves as a precursor for various pyrrolidine-containing drugs. mdpi.com
| Starting Material | Key Transformation | Intermediate/Product |
| Proline | Reduction (e.g., with LiAlH4) | Prolinol |
| N-protected proline | Alkylation | Substituted N-protected proline |
| Boc-protected trans-4-hydroxy-L-proline | Esterification, Oxidation | Boc-protected ketoproline |
Introduction of Acetyl Moiety
The acetyl group is a key structural feature of the target compound. Its introduction can be accomplished through various synthetic transformations, primarily involving acylation reactions.
The Grignard reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds. leah4sci.commasterorganicchemistry.com A Grignard reagent (R-Mg-X) acts as a potent carbon-based nucleophile. leah4sci.com While not a direct method for acetylating a pyrrolidine ring, it is crucial for synthesizing ketones, which can be precursors to or analogues of acetyl-substituted compounds.
The synthesis of a ketone, such as acetophenone, can be achieved by reacting an appropriate Grignard reagent (e.g., phenylmagnesium bromide) with an acetylating agent like acetyl chloride. rsc.org An efficient method for this transformation involves the mediation by amides such as N-methylpyrrolidone (NMP), which helps to ensure high selectivity for the ketone product and prevents the common side reaction of addition to the newly formed ketone. rsc.orgresearchgate.net In the context of synthesizing this compound, a Grignard reaction could be envisioned to construct a ketone-containing precursor prior to the formation or attachment of the pyrrolidine ring.
Direct acylation of the pyrrolidine nitrogen is the most straightforward method for introducing the acetyl group to form an N-acylpyrrolidine. chemicalbook.com This reaction leverages the nucleophilicity of the secondary amine nitrogen.
The reaction is typically carried out by treating the pyrrolidine with an acylating agent such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). chemicalbook.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the N-acetyl bond. This electrophilic substitution is a common and high-yielding reaction for forming amides from amines. chemicalbook.com In a specific example related to functionalized pyrrolidines, the lithium salt of a pyrrolidine-substituted naphthalene can be effectively acylated by reacting it with various acyl chlorides to introduce the desired acyl group at a specific position. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-dideoxy-2,5-imino-D-galactitol |
| 1-N-acetylamino pyrrolidine |
| Levulinic acid |
| Anisomycin |
| N-methylpyrrolidone (NMP) |
| Acetophenone |
| Phenylmagnesium bromide |
| Acetyl chloride |
| Acetic anhydride |
Introduction of Aminobenzyl Moiety
The introduction of the 4-aminobenzyl group onto the pyrrolidine ring is a critical step in the synthesis of the target compound. This transformation is primarily achieved through two main strategies: the reduction of a corresponding nitrobenzyl precursor and reductive amination.
Reduction of Nitrobenzyl Precursors
A common and direct method for synthesizing this compound involves the chemical reduction of its nitro-analogue, 1-Acetyl-2-(4-nitrobenzyl)pyrrolidine. This approach is advantageous as the nitro group serves as a stable precursor that can be converted to the amine in a late-stage synthetic step.
The most prevalent method for this transformation is catalytic hydrogenation. In a typical procedure, the nitrobenzyl precursor is hydrogenated in an ethanol solvent using a platinum catalyst. After the reaction, the catalyst is filtered off, and the solvent is concentrated to yield the final aminobenzyl product. The reduction of nitrobenzyl compounds, in general, requires activation to form a reactive intermediate capable of undergoing the transformation to an amine. Catalytic hydrogenation provides the necessary activation for this conversion. While effective, strong reducing conditions like catalytic hydrogenation can sometimes be incompatible with other sensitive functional groups that might be present in more complex analogs, potentially leading to undesired side reactions such as dechlorination or reduction of other groups.
| Precursor | Reaction Type | Catalyst/Reagent | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 1-Acetyl-2-(4-nitrobenzyl)pyrrolidine | Catalytic Hydrogenation | Platinum/Hydrogen | Ethanol | This compound |
Reductive Amination Strategies
Reductive amination, also known as reductive alkylation, offers a versatile alternative for forming the carbon-nitrogen bond necessary to introduce the aminobenzyl moiety. This chemical reaction converts a carbonyl group to an amine through an intermediate imine. The process is widely used for the synthesis of substituted amines from aldehydes or ketones.
In the context of synthesizing pyrrolidine derivatives, this strategy would involve the reaction of a suitable pyrrolidine precursor with a carbonyl compound. The reaction proceeds via the formation of an imine or iminium species, which is then reduced in situ to the desired amine. A key advantage of this method is that it can often be performed as a one-pot reaction, which avoids the need for intermediate purification steps and reduces waste.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(CH₃COO)₃BH). Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. The reaction can be catalyzed by the addition of acids, which protonate the imine and increase the rate of reduction. This method is applicable to ammonia, primary amines, and secondary amines, as the presence of at least one hydrogen on the nitrogen is required for the initial condensation with the carbonyl compound.
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Key Intermediate | Reducing Agent | Product Type | Reference |
|---|---|---|---|---|---|
| Pyrrolidine derivative | Aldehyde or Ketone | Imine/Iminium ion | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | Substituted Pyrrolidine |
Green Chemistry Principles and Sustainable Approaches in Pyrrolidine Synthesis
The synthesis of pyrrolidine derivatives, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. These approaches focus on improving synthetic efficiency, minimizing waste, and using less hazardous materials.
Several key strategies are being employed to make pyrrolidine synthesis more sustainable:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases synthetic efficacy and reduces waste by improving atom and step economy.
Use of Greener Solvents: There is a shift towards using environmentally friendly solvents like ethanol, water, or brine, or even conducting reactions under solvent-free conditions. For example, efficient syntheses of pyrrolidine-fused spirooxindoles have been developed using an ethanol-water mixture at room temperature without a catalyst.
Catalytic Methods: The use of catalysts, particularly in hydrogenation reactions for reductive amination, is preferred as it allows for reactions to proceed under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents.
Reductive amination itself is often considered a green chemical process. To further align it with green principles, hydrogenation with a metal catalyst and H₂ is the preferred reduction method. Optimization of reaction conditions to avoid large excesses of reagents and the use of azeotropic drying instead of chemical dehydrating agents are also recommended practices. These sustainable approaches are pivotal in modern organic synthesis, aiming to make the production of valuable chemical compounds like pyrrolidine derivatives more economically and environmentally viable.
Stereochemical Considerations and Control in Pyrrolidine Synthesis
Stereoselective Synthesis of Pyrrolidine (B122466) Ring Systems
Stereoselective synthesis of the pyrrolidine ring can be broadly categorized into two approaches: functionalization of an existing, optically pure cyclic precursor, or the stereoselective cyclization of an acyclic starting material. mdpi.comnih.gov The first approach often utilizes compounds from the "chiral pool," such as the amino acids L-proline or 4-hydroxy-L-proline, which provide a readily available source of stereochemically defined pyrrolidine rings. mdpi.comnih.govresearchgate.net
The second approach, forming the ring stereoselectively, employs various powerful reactions. A cornerstone method is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene). nih.govacs.org This reaction is highly valuable as it can generate up to four stereogenic centers in a single step. acs.orgresearchgate.net Other notable methods for constructing the pyrrolidine ring include:
Intramolecular Cyclization: Tandem hydrozirconation-cyclization of chiral N-allyl oxazolidines provides a diastereoselective route to substituted pyrrolidines. nih.gov
Domino Reactions: A domino cross metathesis/intramolecular aza-Michael addition sequence has been developed for the enantioselective preparation of 2-substituted pyrrolidines. rsc.org
Biocatalytic Cyclizations: Transaminase-triggered cyclizations of ω-chloroketones offer an asymmetric route to 2-substituted pyrrolidines, demonstrating the power of enzymes in stereoselective synthesis. nih.govacs.orgnih.gov
Diastereoselectivity and Enantioselectivity in Synthetic Routes
Achieving high levels of both diastereoselectivity (control over the relative stereochemistry between multiple stereocenters) and enantioselectivity (control over the formation of one of two enantiomers) is a key challenge.
Diastereoselectivity is often achieved by using chiral auxiliaries or by leveraging the inherent stereochemistry of the substrate. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes proceeds with high diastereoselectivity, allowing for the synthesis of densely substituted pyrrolidines. acs.org Similarly, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can afford functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. researchgate.net Copper-promoted intramolecular aminooxygenation of alkenes has also been shown to be highly diastereoselective, favoring the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1. nih.gov
Enantioselectivity is typically introduced through the use of chiral catalysts or biological systems. An effective strategy for synthesizing chiral 2-substituted arylpyrrolidines is the intramolecular reductive amination catalyzed by an iridium complex paired with a chiral ferrocene (B1249389) ligand, achieving up to 92% enantiomeric excess (ee). thieme-connect.com Chiral Brønsted acids have been used to catalyze intramolecular aza-Michael additions, yielding 2-substituted pyrrolidines with high enantioselectivity (up to 98/2 enantiomeric ratio, er). rsc.org Biocatalytic methods are particularly powerful; using different transaminases, it is possible to synthesize either enantiomer of a 2-substituted pyrrolidine with enantiomeric excesses often exceeding 99.5%. nih.govacs.org
The following table summarizes enantioselective outcomes for the synthesis of various 2-arylpyrrolidines using a biocatalytic approach.
| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 5-chloro-1-phenylpentan-2-one | 2-benzylpyrrolidine | 90 | >99.5 |
| 2 | 5-chloro-1-(4-methoxyphenyl)pentan-2-one | 2-(4-methoxybenzyl)pyrrolidine | 75 | >99.5 |
| 3 | 5-chloro-1-(p-tolyl)pentan-2-one | 2-(4-methylbenzyl)pyrrolidine | 63 | >99.5 |
| 4 | 5-chloro-1-(4-fluorophenyl)pentan-2-one | 2-(4-fluorobenzyl)pyrrolidine | 56 | >99.5 |
| 5 | 5-chloro-1-(3-methoxyphenyl)pentan-2-one | 2-(3-methoxybenzyl)pyrrolidine | 88 | >99.5 |
Table adapted from data on transaminase-catalyzed synthesis of 2-arylpyrrolidines. nih.gov
Control of Stereogenic Centers in Pyrrolidine Derivatives
The synthesis of complex pyrrolidine derivatives often requires precise control over multiple contiguous stereogenic centers. Strategies to achieve this rely on directing the approach of reagents to a specific face of the molecule.
One powerful method is the use of a chiral auxiliary, where a chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. In the [3+2] cycloaddition involving N-tert-butanesulfinylazadienes, the stereochemistry of the sulfinyl group dictates the absolute configuration of the newly formed stereocenters. acs.org Specifically, an (S)-configuration on the sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine ring. acs.org
Catalytic asymmetric reactions are also central to controlling multiple stereocenters. For example, a chiral bis(imidazolidine)pyridine-Cu complex has been used to catalyze the [3+2] cycloaddition of certain nitroalkenes with imino esters. nih.gov The resulting pyrrolidine products can then undergo subsequent intramolecular cyclizations to yield complex structures, such as benzopyrano[3,4-c]pyrrolidines, bearing five contiguous stereogenic centers in a highly controlled manner. nih.gov
The table below illustrates the diastereoselectivity achieved in a multicomponent reaction to form substituted pyrrolidines, highlighting how the choice of nucleophile can influence the diastereomeric ratio.
| Entry | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Allyltributylstannane | 85 | 99/1 |
| 2 | Triethylsilane | 75 | 90/10 |
| 3 | Tributyltin hydride | 60 | 80/20 |
Table adapted from data on the diastereoselective synthesis of substituted pyrrolidines via multicomponent reactions. acs.org
Chiral Resolution and Asymmetric Catalysis in Pyrrolidine Synthesis
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a chiral resolution step is required to separate them. This is commonly achieved using chiral High-Performance Liquid Chromatography (HPLC), where the racemic mixture is passed through a column containing a chiral stationary phase. mdpi.com This phase interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separation. mdpi.com
However, a more efficient and sustainable approach is asymmetric catalysis , which aims to produce only one enantiomer from the outset, avoiding the waste associated with discarding the unwanted enantiomer from a resolution. nih.gov Asymmetric organocatalysis, in particular, has emerged as a powerful tool. Chiral pyrrolidine derivatives themselves, such as diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts for various asymmetric transformations. unibo.itmdpi.com These catalysts typically work by forming chiral enamine or iminium ion intermediates, which then react enantioselectively. beilstein-journals.org
The field of asymmetric catalysis for pyrrolidine synthesis is extensive and includes:
Metal-based Catalysis: Chiral metal complexes, such as those involving iridium or copper, can create a chiral environment that forces a reaction to proceed with high enantioselectivity. thieme-connect.comnih.gov
Organocatalysis: Small organic molecules derived from amino acids, like proline, can catalyze reactions with high stereocontrol. nih.govresearchgate.net This includes prolinamides, dipeptides, and tripeptides that utilize hydrogen bonding and steric hindrance to direct the stereochemical outcome. unibo.itnih.gov
Biocatalysis: Enzymes like transaminases offer exceptional selectivity, often producing products with nearly perfect enantiopurity (>99% ee) under mild reaction conditions. nih.govnih.gov
These advanced synthetic strategies provide chemists with a robust toolkit for the construction of specific stereoisomers of complex molecules like 1-Acetyl-2-(4-aminobenzyl)pyrrolidine, which is critical for the development of new therapeutics and other specialized chemical applications.
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Pyrrolidine (B122466) Ring Formation
The formation of the pyrrolidine ring is a cornerstone of the synthesis of "1-Acetyl-2-(4-aminobenzyl)pyrrolidine." Various synthetic strategies can be employed, each with its own distinct reaction mechanism.
One prevalent method involves the intramolecular cyclization of a linear precursor. For instance, a common approach is the cyclization of 1,4-amino alcohols under acidic or basic conditions. mdpi.com Another powerful technique is the copper-catalyzed intramolecular C-H amination of N-fluoride amides, which proceeds through a specific mechanism dependent on the copper catalyst. nih.govacs.org Theoretical calculations have been employed to explore the potential reaction pathways and the final cyclization step in such transformations. nih.govacs.org
[3+2] Cycloaddition reactions represent another important avenue for pyrrolidine synthesis. These reactions involve the combination of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne). mdpi.comacs.org The regioselectivity and diastereoselectivity of these cycloadditions are key aspects of their mechanistic studies. acs.org
Computational studies have also shed light on the mechanisms of pyrrolidine ring formation. For example, a quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives detailed the energetics of Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net Such studies provide valuable insights into the energy barriers of each step of the reaction sequence. rsc.org
The following table summarizes some common methods for pyrrolidine ring formation and their key mechanistic features.
| Reaction Type | Key Mechanistic Features | Stereoselectivity |
| Intramolecular C-H Amination | Copper-catalyzed, involves cleavage of N-F and C-H bonds. nih.govacs.org | Can be highly stereoselective. |
| Reductive Amination | Formation of an imine or enamine intermediate followed by reduction. nih.govresearchgate.net | Dependent on the reducing agent and substrate. |
| [3+2] Cycloaddition | Concerted or stepwise cycloaddition of a 1,3-dipole with a dipolarophile. mdpi.comacs.org | Often highly stereospecific. |
| Intramolecular Nucleophilic Substitution | Ring closure via displacement of a leaving group by an internal nucleophile. | Follows standard S(_N)2 principles. |
Hydrogenation Reaction Mechanisms
The "4-aminobenzyl" moiety of the target molecule is commonly synthesized from a precursor containing a nitro group, which is then reduced. The catalytic hydrogenation of nitroarenes to anilines is a well-studied and industrially significant reaction. rsc.orgresearchgate.net
The classical Haber mechanism , proposed in 1898, suggests a stepwise reduction of the nitro group, proceeding through nitrosobenzene (B162901) and phenylhydroxylamine intermediates. researchgate.net However, more recent studies have challenged this mechanism. rsc.orgresearchgate.netrsc.org
Kinetic isotope effect studies on the hydrogenation of nitrobenzene (B124822) and its proposed intermediates have shown that nitrosobenzene cannot be an intermediate in the direct hydrogenation of nitrobenzene to aniline (B41778). rsc.org This has led to the proposal of a new mechanism where the reaction proceeds through different surface-adsorbed species. rsc.org The reaction is highly facile and can be carried out under relatively mild conditions over various metal catalysts, such as palladium or nickel. rsc.orgresearchgate.net
The choice of catalyst and reaction conditions can influence the reaction pathway and the formation of by-products such as azoxybenzene (B3421426) and azobenzene. rsc.org The formation of these by-products is often indicative of insufficient hydrogen availability at the catalyst surface. rsc.org
The reduction of nitrobenzene to aniline is a critical transformation in the synthesis of many pharmaceutical and agrochemical intermediates. mt.com Understanding the reaction mechanism is essential for optimizing catalyst performance and ensuring safe reaction scale-up, as unstable hydroxylamine (B1172632) intermediates can pose thermal risks. mt.com
Mechanisms of Acetyl Group Introduction
The introduction of the acetyl group onto the nitrogen atom of the pyrrolidine ring is typically achieved through N-acetylation . This reaction is a fundamental transformation in organic chemistry, often used for the protection of amine groups. nih.gov
The most common acetylating agents are acetic anhydride (B1165640) and acetyl chloride. nih.govmdpi.com The mechanism of N-acetylation with these reagents involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acetylating agent. youtube.com
In the case of acetic anhydride , the reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-acetylated product and an acetate (B1210297) ion as a leaving group. youtube.com The reaction can be performed under catalyst- and solvent-free conditions, making it an environmentally friendly process. mdpi.com
A plausible mechanism for the acetylation of an amine with acetic anhydride is as follows:
The nitrogen atom of the amine attacks the carbonyl carbon of acetic anhydride.
The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
The lone pair of electrons on the oxygen atom reforms the double bond, and the acetate ion is eliminated as a leaving group.
A base, which could be another molecule of the amine, deprotonates the positively charged nitrogen atom to yield the final N-acetylated product. youtube.com
Alternatively, acetonitrile (B52724) can be used as a safer and more environmentally benign acetylating agent in the presence of a catalyst like alumina. nih.govresearchgate.net The proposed mechanism involves the coordination of the nitrile's nitrogen to the Lewis acidic catalyst, which activates the carbon atom for nucleophilic attack by the amine. nih.gov
Reductive Amination Mechanisms
Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds and is a key strategy for the synthesis of pyrrolidines. nih.gov This reaction typically involves two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. researchgate.net
The initial step, the formation of the imine, occurs through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The subsequent reduction of the imine can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), or through catalytic hydrogenation. researchgate.net
A significant advantage of reductive amination is that it can often be performed as a one-pot reaction. researchgate.net The choice of reducing agent is critical, as it should selectively reduce the imine in the presence of the starting carbonyl compound.
In the context of synthesizing "this compound," reductive amination could be employed to form the bond between the pyrrolidine ring and the benzyl (B1604629) group or to construct the pyrrolidine ring itself from a dicarbonyl compound. nih.gov For instance, iridium-catalyzed transfer hydrogenation can be used for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov
Cyclization Reaction Mechanisms in Pyrrolidine Chemistry
Cyclization reactions are fundamental to the synthesis of the pyrrolidine ring. As briefly mentioned in section 4.1, intramolecular reactions are a major class of cyclization methods.
Intramolecular nucleophilic substitution is a classic method where a nitrogen nucleophile displaces a leaving group at the other end of a carbon chain to form the five-membered ring. The efficiency of this reaction is governed by the principles of ring-closing kinetics, with 5-exo-tet cyclizations being particularly favorable according to Baldwin's rules.
Radical cyclizations offer another powerful approach. These reactions involve the generation of a radical species that then undergoes an intramolecular addition to a double or triple bond to form the pyrrolidine ring.
Transition-metal-catalyzed cyclizations have become increasingly important. For example, palladium-catalyzed alkene carboamination and carboalkoxylation reactions can be used to construct pyrrolidine derivatives. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed through a syn-heteropalladation pathway. organic-chemistry.org
The following table provides a comparison of different cyclization strategies for pyrrolidine synthesis.
| Cyclization Strategy | Key Mechanistic Step | Typical Reagents/Catalysts |
| Intramolecular Nucleophilic Substitution | S(_N)2 displacement of a leaving group. | Base, suitable substrate with a nucleophile and a leaving group. |
| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond. | Radical initiator (e.g., AIBN), tin hydride. |
| Transition-Metal-Catalyzed Cyclization | Oxidative addition, migratory insertion, reductive elimination. | Palladium, rhodium, copper, or iridium catalysts. acs.orgorganic-chemistry.orgmdpi.com |
| Reductive Hydroamination | Lewis acid-mediated 5-endo-dig cascade of enynyl amines. organic-chemistry.org | Metal-free, Lewis acids. organic-chemistry.org |
Enzymatic Transformation Mechanisms of Pyrrolidine Derivatives
Enzymes offer a powerful and highly selective means for the synthesis and modification of pyrrolidine derivatives. nih.gov Biocatalysis can provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical methods. mdpi.com
Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to amines. rsc.org This enzymatic approach to reductive amination allows for the stereoselective synthesis of chiral pyrrolidines. rsc.org The mechanism of IREDs involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NAD(P)H) to the imine carbon.
Cytochrome P450 enzymes are involved in the metabolism and degradation of pyrrolidine derivatives in some microorganisms. nih.govcdnsciencepub.com These enzymes typically catalyze oxidation reactions, such as hydroxylation, which can initiate the breakdown of the pyrrolidine ring. nih.govcdnsciencepub.com Studies on Mycobacterium strains have shown that a soluble cytochrome P450 is induced during the degradation of pyrrolidine. nih.govcdnsciencepub.com
The use of enzymes in the synthesis of pyrrolidine-containing drugs is an active area of research, with enzymes being employed to introduce chirality and perform specific functional group transformations. mdpi.comnih.gov
Degradation and Transformation Pathways Relevant to Pyrrolines (e.g., Maillard Reaction)
The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. nih.govwikipedia.org This reaction is responsible for the characteristic flavors and aromas of many cooked foods. nih.govresearchgate.net Pyrrolines, the unsaturated precursors to pyrrolidines, are important intermediates in the Maillard reaction. imreblank.ch
The mechanism of the Maillard reaction can be broadly divided into three stages:
Initial Stage: Condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to an Amadori or Heyns product. wikipedia.org
Intermediate Stage: Degradation of the Amadori or Heyns products through various pathways, including enolization and dehydration, to form a variety of reactive intermediates such as dicarbonyl compounds. wikipedia.org
Final Stage: Reaction of the intermediate products to form a wide range of heterocyclic compounds, including pyrazines, pyrroles, and pyridines, as well as brown nitrogenous polymers known as melanoidins. wikipedia.orgnih.gov
1-Pyrroline (B1209420), which can be formed from the Strecker degradation of proline or ornithine, is a key precursor to several important flavor compounds, such as 2-acetyl-1-pyrroline, which has a characteristic popcorn-like aroma. researchgate.netimreblank.ch The formation of these compounds involves the reaction of 1-pyrroline with dicarbonyl compounds generated during the Maillard reaction. imreblank.ch
The degradation of pyrrolidine derivatives can also occur through microbial pathways. For instance, some bacteria can utilize pyrrolidine as a sole source of carbon and nitrogen. researchgate.netasm.org The metabolic pathways for this degradation can involve initial oxidation or hydrolytic cleavage of the ring. nih.govasm.org
Advanced Analytical Techniques for Characterization and Quantitative Analysis
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy would provide data on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Acetyl-2-(4-aminobenzyl)pyrrolidine, one would expect to see distinct signals corresponding to the protons on the pyrrolidine (B122466) ring, the acetyl group, the benzyl (B1604629) group, and the aromatic amine group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aliphatic, aromatic, carbonyl).
Detailed research findings and specific chemical shift data for this compound are not widely available in the public scientific literature, preventing the creation of a specific data table.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the bonds present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the amide (acetyl group), C-N bonds, aromatic C=C bonds, and aliphatic C-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C=O Stretch (Amide) | 1630-1680 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1000-1350 |
| Aliphatic C-H Stretch | 2850-3000 |
This table represents generalized expected values for the functional groups present in the molecule. Precise experimental data for the specific compound is not available.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₃H₁₈N₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC separates the components of a mixture, and MS provides structural identification and quantification of the individual components. This technique is particularly useful for analyzing the purity of a sample of this compound and for quantifying it in complex matrices like biological fluids. The retention time from the LC and the mass spectrum from the MS together provide a high degree of certainty in identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique that pairs gas chromatography for separation with mass spectrometry for detection. This method is suitable for volatile and thermally stable compounds. While derivatization might be necessary to increase the volatility of this compound, GC-MS could be employed for its analysis. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used as a "fingerprint" for identification and structural elucidation.
Chromatographic Separations (HPLC, GC)
Chromatographic techniques are fundamental for the separation and quantification of chemical compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be viable methods, with the choice depending on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is often preferred for non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would likely be effective for this compound. In such a setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For related compounds, such as 1-Acetyl-2-imidazolidinone, RP-HPLC methods have been successfully developed and validated for both qualitative and quantitative analysis. researchgate.netimpactfactor.org These methods often utilize UV detection, with the maximum absorbance wavelength (λmax) determined by scanning the compound's UV spectrum. impactfactor.org For molecules with chiral centers, specialized chiral stationary phases can be employed to separate enantiomers, often after a derivatization step to enhance interaction with the column. researchgate.net
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. The analysis of related pyrrolines, such as the key aroma compound 2-Acetyl-1-pyrroline (2-AP), is frequently performed using GC coupled with various detectors like Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS). thaiscience.infomdpi.comtandfonline.com Static headspace (HS) or solid-phase microextraction (SPME) are common sample introduction techniques for volatile analytes in complex matrices. thaiscience.inforesearchgate.net Given the structure of this compound, its volatility would need to be assessed to determine the suitability of GC. If it is sufficiently volatile and stable at typical GC operating temperatures, this method could provide high resolution and sensitivity.
X-ray Single Crystal Diffraction for Absolute Configuration and Molecular Packing
X-ray Single Crystal Diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a new or complex molecule like this compound, obtaining a suitable single crystal would allow for unambiguous structural elucidation.
The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. Studies on other complex organic molecules, including various heterocyclic compounds, have demonstrated the power of this technique to resolve molecular geometry and understand intermolecular interactions like hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.goveurjchem.comresearchgate.netresearchgate.net These interactions are crucial for understanding the solid-state properties of the material.
Colorimetric and Derivatization-Based Analytical Methods
Colorimetric methods offer a simpler, often more rapid, and cost-effective alternative to chromatographic techniques for quantitative analysis. These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. For the related compound 2-Acetyl-1-pyrroline (2-AP), a novel colorimetric method was developed using chromium hexacarbonyl, which reacts with 2-AP to produce a green product with a maximum absorption at 623 nm. mdpi.com This approach demonstrated good linearity and a low limit of detection. mdpi.com A similar strategy could potentially be developed for this compound by targeting one of its functional groups, such as the primary amine on the benzyl ring, for a specific color-forming reaction.
Derivatization is a technique used to modify a compound to improve its analytical properties. This can enhance detectability, improve chromatographic separation, or increase volatility for GC analysis. For amines, derivatization is a common strategy. scispace.com For instance, chiral amines can be derivatized with reagents like (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid to allow for ultrasensitive detection and enantiomeric separation by HPLC-MS/MS. nih.gov Similarly, derivatizing 2-AP with o-phenylenediamine (B120857) to form a stable quinoxaline (B1680401) derivative has been shown to overcome issues with the compound's reactivity and improve analysis by HPLC-MS/MS. nih.gov This approach yielded excellent precision, recovery, and low limits of detection and quantitation. nih.gov A similar derivatization strategy targeting the amino group of this compound could significantly enhance its analysis by HPLC.
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Analysis (relevant to related pyrrolines)
Gas Chromatography-Olfactometry (GC-O) is a specialized technique used to identify odor-active compounds in a volatile mixture. wikipedia.org It combines the separation power of GC with the sensitivity of the human nose as a detector. wikipedia.org As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a heated sniffing port, where a trained analyst assesses the odor. wikipedia.org
This technique is highly relevant for the analysis of aroma compounds like 2-Acetyl-1-pyrroline, which is a key odorant in foods like aromatic rice. tandfonline.comnih.gov GC-O allows researchers to pinpoint which specific compounds in a complex mixture are responsible for its characteristic aroma. While there is no information to suggest that this compound is an aroma compound, the GC-O technique is a powerful tool in the broader field of pyrroline (B1223166) and pyrrolidine analysis, particularly for applications in food science and flavor chemistry. wikipedia.org
Interactive Data Table: Analytical Methods for Related Pyrrolidine Compounds
The table below summarizes validated analytical methods for compounds structurally related to this compound, as specific data for the target compound is not available.
| Compound Name | Analytical Technique | Key Parameters/Findings |
| 2-Acetyl-1-pyrroline (2-AP) | HS-GC-NPD | Limit of Detection: 5 ng; Intraday RSD: 1.87% thaiscience.info |
| 2-Acetyl-1-pyrroline (2-AP) | Colorimetric Method | λmax: 623 nm; Linear Range: 5.00–60.00 mg L⁻¹ mdpi.com |
| 2-Acetyl-1-pyrroline (2-AP) | Derivatization + HPLC-MS/MS | Limit of Detection: 0.26 µg/kg; Recovery: 92% nih.gov |
| 2-(aminomethyl)-1-ethylpyrrolidine | Derivatization + HPLC | Chiral separation on Chiralcel OD-H column researchgate.net |
| N-methyl-2-pyrrolidone (NMP) | HPLC-MS/MS | Quantitative range: 8 µg/g to 20 µg/g in bovine liver fda.gov |
| 1-Acetyl-2-imidazolidinone | RP-HPLC | Linear Range: 0.16-1.04 µg/ml; λmax: 215 nm researchgate.netimpactfactor.org |
Structure Activity Relationship Sar and Molecular Interaction Studies of Pyrrolidine Derivatives
Principles of Quantitative Structure-Activity Relationships (QSAR) for Pyrrolidine (B122466) Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. For pyrrolidine compounds, QSAR models are instrumental in predicting the activity of newly designed molecules, thereby guiding synthetic efforts toward more potent and selective agents.
The QSAR process involves several key steps:
Data Set Selection: A series of pyrrolidine derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is chosen. This set is typically divided into a training set for model development and a test set for external validation.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).
Model Development: Statistical methods are used to build a mathematical equation that correlates the molecular descriptors (predictor variables) with biological activity (response variable). Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression.
Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. Internal validation techniques like leave-one-out (LOO) cross-validation (Q²) are used, along with external validation using the test set of compounds.
For pyrrolidine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed. CoMFA calculates steric and electrostatic fields, while CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors revealed that electrostatic and hydrogen bond factors highly contributed to their inhibitory activity.
Table 1: Statistical Parameters for 3D-QSAR Models of Pyrrolidine Derivatives as Mcl-1 Inhibitors This table is interactive. You can sort and filter the data.
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.689 | 0.999 | 0.986 |
| CoMSIA | 0.614 | 0.923 | 0.815 |
| HQSAR | 0.603 | 0.662 | 0.743 |
Data sourced from a study on Mcl-1 inhibitors.
Molecular Docking and Computational Ligand Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a powerful tool for studying the interactions of pyrrolidine derivatives at a molecular level, providing insights into their mechanism of action.
Molecular docking simulations predict how a pyrrolidine derivative fits into the binding site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and then scoring these poses based on their predicted binding affinity or energy. Lower binding energy values typically indicate a more stable ligand-receptor complex and, consequently, a higher predicted potency.
For example, in a study of pyrrolidine derivatives as inhibitors of pancreatic lipase, docking simulations were used to predict their binding modes and energies. Similarly, docking studies on pyrrolidine derivatives as neuraminidase inhibitors helped to identify key residues in the active site and showed a significant correlation between the calculated binding affinity and the experimental inhibitory concentration. These predictions are crucial for understanding how the ligand is recognized by the target protein.
Table 2: Predicted Binding Affinities of Pyrrolidine Derivatives Against Various Targets This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Best Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrrolidine Derivative (Compound 12) | Pancreatic Lipase | -8.24 |
| Pyrrolone Derivatives | Plasmodium falciparum | -11.1 |
| Nitroisoxazole-containing spiro[pyrrolidine-oxindole] | GPX4/MDM2-p53 | -9.4 |
| 2,4-disubstituted quinoline derivatives | Mycobacterium tuberculosis LipB | -18.5 |
Data compiled from various molecular docking studies.
The stability of the ligand-receptor complex is governed by various non-covalent interactions. Docking studies provide a detailed map of these interactions between the pyrrolidine ligand and the amino acid residues of the protein's active site.
Hydrogen Bonding: This is a critical interaction for the binding of many inhibitors. For instance, studies on pyrrolidine derivatives inhibiting pancreatic lipase identified hydrogen bonds with residues like Gly76, Phe77, Asp79, and His151 as crucial for high potency. The nitrogen atom in the pyrrolidine ring and other functional groups like amides or hydroxyls frequently act as hydrogen bond acceptors or donors.
Pi-stacking and Pi-Alkyl Interactions: Aromatic rings present in the substituents of the pyrrolidine scaffold often engage in pi-pi stacking or pi-alkyl interactions with aromatic residues of the protein, such as tryptophan, tyrosine, or phenylalanine. These interactions contribute significantly to the binding affinity. For example, docking studies of pyrrolidine derivatives with influenza neuraminidase highlighted interactions with Trp178 and Tyr406.
By analyzing the binding modes of a series of pyrrolidine derivatives, researchers can identify the structural features essential for molecular recognition and potent activity. SAR studies, often guided by docking results, reveal which parts of the molecule can be modified to improve binding.
For instance, studies on N-acylethanolamine acid amidase (NAAA) inhibitors showed that small, lipophilic 3-phenyl substituents on the pyrrolidine amide scaffold were preferred for optimal potency. In another example targeting dipeptidyl peptidase-IV (DPP-IV), it was found that a bulky electropositive substituent at one position (R1) and a non-bulky electronegative substituent at another (R2) of the pyrrolidine scaffold were responsible for favorable interactions. This information is invaluable for designing new molecules with enhanced activity.
A key validation for any molecular docking protocol is the ability of its scoring function to correlate with experimentally determined biological activity. A strong correlation between the predicted binding affinity (docking score) and the experimental potency (e.g., IC₅₀, Kᵢ) suggests that the computational model is reliable and can be used to predict the activity of new, untested compounds.
Several studies on pyrrolidine derivatives have demonstrated such a correlation. A study on neuraminidase inhibitors found a significant correlation between the total scores from docking and the experimental pIC₅₀ values. Similarly, a correlation analysis between molecular docking values (ΔG) and the dose required for potentiation was observed for pyrrolidine pentamine derivatives targeting aminoglycoside 6'-N-acetyltransferase. This correlation provides confidence in using docking as a predictive tool in the drug design process.
Rational Design Principles for Pyrrolidine Derivatives based on SAR
The insights gained from SAR, QSAR, and molecular docking studies form the basis for the rational design of new pyrrolidine derivatives with improved pharmacological profiles. The goal is to design molecules that fit optimally into the target's binding site and form strong, specific interactions.
Based on the collective findings, several design principles can be established:
Scaffold Hopping and Modification: The pyrrolidine ring serves as a versatile scaffold. Modifications can be made to the ring itself or its substituents to explore new chemical space and improve binding.
Structure-Guided Substituent Modification: QSAR contour maps and docking poses guide the placement of substituents. For example, if a region of the binding pocket is hydrophobic, adding a lipophilic group to the corresponding position on the ligand can enhance binding affinity. If a hydrogen bond donor/acceptor from the protein is unsatisfied, a complementary group can be introduced on the ligand.
Conformational Restriction: Introducing conformational rigidity into flexible linkers or side chains can sometimes enhance binding affinity and selectivity by reducing the entropic penalty upon binding.
By combining these computational techniques, researchers can create a robust pipeline for the discovery of novel pyrrolidine-based therapeutic agents. The process starts with identifying initial hits, followed by understanding their binding mechanism through docking and SAR, and finally using this knowledge to rationally design and synthesize new derivatives with superior potency and selectivity.
Influence of Stereochemistry on Molecular Interactionsnih.gov
The three-dimensional arrangement of atoms and functional groups in pyrrolidine derivatives is a critical determinant of their molecular interactions and subsequent biological activity. The non-planar and flexible nature of the saturated pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," allows for a variety of distinct conformational states, often described as envelope or twisted forms. researchgate.netnih.gov The specific stereochemistry at the chiral centers of the pyrrolidine ring dictates the preferred conformation and the spatial orientation (pseudo-axial or pseudo-equatorial) of its substituents. This spatial arrangement is fundamental to how the molecule fits into and interacts with the chiral environment of biological targets like enzymes and receptors. nih.govbeilstein-journals.org
The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org Even subtle changes, such as the configuration at a single stereocenter, can lead to dramatically different pharmacological profiles because stereoisomers can exhibit distinct binding modes with enantioselective proteins. researchgate.netnih.gov Inductive and stereoelectronic factors, influenced by the nature and position of substituents, can control the puckering of the pyrrolidine ring, thereby influencing its pharmacological efficacy. researchgate.net For instance, selective fluorination of the pyrrolidine ring can induce significant conformational changes that impact the structure and biological roles of the molecule. beilstein-journals.org
Detailed research findings have consistently demonstrated that stereochemistry is a pivotal factor in the potency and selectivity of pyrrolidine-based bioactive compounds.
G-Protein Coupled Receptor 40 (GPR40) Agonists: The development of GPR40 agonists for the treatment of type 2 diabetes highlights the profound impact of stereochemistry. In a series of pyrrolidine derivatives, the enantiopure (2R,4R) compound was a full and potent agonist at both human (hGPR40) and mouse (mGPR40) receptors. In contrast, its (2S,4S) enantiomer was significantly less active. researchgate.net Structural studies revealed that a cis-4-CF3 substituent on the pyrrolidine scaffold encourages a pseudo-axial conformation of the acetic acid group at the C-2 position. This orientation is crucial for agonistic activity, and the difference in potency between the enantiomers is attributed to their distinct binding modes within the receptor. researchgate.net
Table 1: Comparative Activity of GPR40 Agonist Stereoisomers
| Compound ID | Stereochemistry | hGPR40 Activity (µM) | mGPR40 Activity (µM) | Pharmacological Profile |
|---|---|---|---|---|
| Derivative 1 | (2R,4R) | 0.11 | 0.054 | Full Agonist |
Estrogen Receptor α (ERα) Antagonists: The stereospecific orientation of substituents on the pyrrolidine ring can fundamentally alter a compound's mechanism of action. Research on antiestrogen benzopyran derivatives showed that the stereochemistry at the C-3 position of the pyrrolidine moiety was decisive. researchgate.net A derivative containing a 3-R-methylpyrrolidine acts as a pure ERα antagonist and a selective ER degrader (SERD), a desirable profile for breast cancer treatment. In contrast, the corresponding 3-S-methylpyrrolidine analog or an unsubstituted pyrrolidine does not confer this pure antagonist profile. High-resolution X-ray crystal structures have confirmed that this difference arises from a stereospecific change in the binding mode within the hormone-binding pocket of the receptor. researchgate.net
Table 2: Influence of Pyrrolidine C-3 Stereochemistry on ERα Activity
| Pyrrolidine Moiety | Resulting Pharmacological Profile |
|---|---|
| 3-R-methylpyrrolidine | Pure ERα Antagonist / SERD |
| 3-S-methylpyrrolidine | Not a pure antagonist |
CXCR4 Receptor Antagonists: In the development of CXCR4 chemokine receptor antagonists with potential antimetastatic activity, a series of (S)-pyrrolidines were synthesized. The stereochemistry of the pyrrolidine core was crucial for high-affinity binding. Among the synthesized compounds, the derivative with a 3-CH3 group showed excellent binding affinity to the CXCR4 receptor, with an IC50 value of 79 nM. researchgate.net
Derivatization and Chemical Functionalization Strategies
Chemical Modifications of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common structural motif in many biologically active molecules and natural products. frontiersin.orgresearchgate.net Its non-planar, puckered conformation provides a three-dimensional framework that can be exploited in drug design to explore pharmacophore space effectively. researchgate.netnih.gov Chemical modifications of the pyrrolidine ring in structures analogous to 1-acetyl-2-(4-aminobenzyl)pyrrolidine can be undertaken to alter steric bulk, polarity, and conformational preferences, which can, in turn, influence biological activity.
Key strategies for modifying the pyrrolidine ring include:
C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrolidine ring, particularly at the C3 and C4 positions, offers a route to introduce new substituents. While challenging, transition-metal-catalyzed C-H activation can enable the installation of alkyl, aryl, or other functional groups.
Hydroxylation and Oxidation: Introduction of hydroxyl groups at the C3 or C4 positions can increase polarity and provide new handles for further derivatization. Subsequent oxidation of these hydroxyl groups can yield pyrrolidinone derivatives.
Ring-Opening Reactions: Under specific conditions, the pyrrolidine ring can undergo cleavage. For example, reductive opening of certain pyrrolidine systems can be achieved, transforming the cyclic amine into a linear amino alcohol, thereby significantly altering the molecular scaffold.
Substitution via Precursors: In a synthetic context, modifications are often introduced by starting with a pre-functionalized pyrrolidine precursor, such as 4-hydroxyproline. mdpi.comnih.gov This allows for the stereoselective synthesis of derivatives with substituents at specific positions on the ring. mdpi.com
The stereochemistry of the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective protein targets. nih.gov Therefore, modifications to the ring often require stereoselective synthetic methods to control the spatial orientation of substituents. unibo.it
Functionalization of the Acetyl Moiety
The N-acetyl group serves to protect the secondary amine of the pyrrolidine ring, rendering it a neutral amide. This moiety can be chemically altered or removed to unmask the pyrrolidine nitrogen, which can then participate in further reactions. N-acetylation is a widely used reaction in organic chemistry, often employed as a protecting group strategy in peptide synthesis or to modify the properties of amine-containing compounds. nih.gov
Common functionalization strategies for the N-acetyl group include:
Deacetylation (Hydrolysis): The amide bond can be cleaved under acidic or basic conditions to remove the acetyl group and liberate the free secondary amine of the pyrrolidine ring. This unmasks a nucleophilic site that can be subsequently alkylated, acylated, or used in other coupling reactions. Similar acid-catalyzed cleavage has been observed in N-acylated peptoids. mdpi.com
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the N-acetyl group into an N-ethyl group, transforming the amide into a more basic tertiary amine and altering the electronic and steric properties of the nitrogen atom.
Modification of the Acetyl Methyl Group: While less common, the methyl group of the acetyl moiety can potentially be functionalized, for instance, through alpha-halogenation followed by nucleophilic substitution, to introduce further complexity.
| Modification Strategy | Reagents & Conditions | Resulting Functional Group |
| Deacetylation | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | Secondary Amine (-NH) |
| Reduction | Strong reducing agent (e.g., LiAlH₄) in aprotic solvent (e.g., THF) | N-Ethyl Group (-N-CH₂CH₃) |
Derivatization of the Aminobenzyl Group
The 4-aminobenzyl group contains a primary aromatic amine, a highly versatile functional group for chemical derivatization. drugdiscoverytrends.com Aromatic amines are crucial substructures in over a third of drug candidates, valued for their ability to impart polarity and engage in specific interactions with biological targets like proteins and enzymes. drugdiscoverytrends.com
The lone pair of electrons on the nitrogen atom of the primary aromatic amine allows it to act as a nucleophile, enabling a wide range of reactions.
Amide Formation (Acylation): The primary amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. This reaction is fundamental in medicinal chemistry for linking molecular fragments.
Schiff Base (Imine) Formation: Condensation of the primary amine with aldehydes or ketones under dehydrating conditions yields Schiff bases, or imines (-N=CHR). rjptonline.orgnih.gov This reaction is typically reversible and can be used to link the molecule to carbonyl-containing compounds. The resulting imine can be further reduced to a stable secondary amine.
Thiourea (B124793) Formation: Reaction of the primary amine with an isothiocyanate (R-N=C=S) results in the formation of a thiourea derivative. researchgate.net Thiourea moieties are of significant interest in drug discovery due to their diverse biological activities and ability to act as hydrogen bond donors and acceptors. researchgate.netgoogle.com
| Reaction Type | Reagent Example | Resulting Linkage/Group | General Structure |
| Amide Formation | Acetyl Chloride (CH₃COCl) | Amide | R-NH-CO-CH₃ |
| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) | R-N=CH-C₆H₅ |
| Thiourea Formation | Phenyl isothiocyanate (C₆H₅NCS) | Thiourea | R-NH-CS-NH-C₆H₅ |
R represents the 1-acetyl-2-benzylpyrrolidine (B8627682) core.
Incorporation of this compound into Larger Molecular Architectures (e.g., Self-Immolative Spacers, Conjugates)
The functional handles on this compound allow for its use as a building block in the construction of larger, more complex molecules.
A key application is in the design of self-immolative (SI) spacers , which are synthetic devices that undergo spontaneous disassembly in response to a specific stimulus. nih.gov The aminobenzyl portion of the molecule is structurally related to the widely used p-aminobenzyloxycarbonyl (PABC) linker. researchgate.net In a prodrug context, the primary amine can be masked with a trigger group (e.g., a nitro group for hypoxia-activated release or a group cleavable by a specific enzyme). rsc.orgunisi.it Once the trigger is activated, the unmasked amine initiates a 1,6-elimination reaction, leading to the release of a conjugated drug molecule. researchgate.netrsc.org The pyrrolidine scaffold can influence the rate and efficiency of this disassembly process. nih.gov
Furthermore, the primary amine serves as an effective point of attachment for conjugation to other molecules, such as proteins, polymers, or peptides. nbinno.com This enables the creation of antibody-drug conjugates (ADCs) or other targeted delivery systems, where the pyrrolidine-based molecule acts as a linker between a targeting moiety and a therapeutic payload.
Chemical Derivatization for Enhanced Analytical Detection and Separation
For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization is often employed to enhance the detectability and improve the chromatographic properties of an analyte. libretexts.orgpsu.edu The primary aromatic amine of this compound is an ideal target for such modifications.
Derivatization reactions typically introduce a chromophore or a fluorophore into the molecule, significantly increasing its response to UV-Visible or fluorescence detectors. researchgate.net This is particularly useful for detecting analytes at low concentrations. psu.edu This process can be performed either before the sample is introduced into the column (pre-column derivatization) or after separation (post-column derivatization). actascientific.com
Common derivatizing agents for primary amines include:
Dansyl chloride (DNS-Cl): Reacts with primary amines to produce highly fluorescent sulfonamide derivatives.
Dabsyl chloride: Forms colored derivatives that can be detected in the visible range.
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole products. actascientific.com
Fluorescamine: A classic reagent that reacts with primary amines to form fluorescent pyrrolinone derivatives.
In addition to enhancing detection, derivatization can alter the polarity of the molecule, which can be used to improve chromatographic resolution and retention in reversed-phase HPLC by making the analyte more hydrophobic. libretexts.orgpsu.edu
| Derivatizing Agent | Detection Method | Target Functional Group | Key Advantage |
| Dansyl chloride (DNS-Cl) | Fluorescence | Primary Amine | High fluorescence quantum yield |
| o-Phthalaldehyde (OPA) | Fluorescence | Primary Amine | Rapid reaction, forms highly fluorescent products |
| Fluorescamine | Fluorescence | Primary Amine | Reagent itself is non-fluorescent |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-Visible | Primary Amine | Introduces a strong chromophore |
Q & A
Q. What are the recommended synthetic protocols for 1-acetyl-2-(4-aminobenzyl)pyrrolidine, and how can reaction yields be optimized?
- Methodological Answer: The synthesis typically involves acetylation of the pyrrolidine backbone followed by benzylation with 4-aminobenzyl derivatives. Key steps include:
- Solvent Selection: Use dichloromethane (DCM) for improved solubility of intermediates, as demonstrated in analogous piperidine syntheses .
- Base Optimization: Sodium hydroxide (NaOH) in aqueous/organic biphasic systems enhances nucleophilic substitution efficiency .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity. Monitor reaction progress via TLC or HPLC to minimize side products .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer:
- Spectroscopic Analysis: Use - and -NMR to confirm acetyl and benzyl substituents. Compare peaks with NIST Standard Reference Data for pyrrolidine derivatives .
- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) resolves enantiomeric impurities.
- Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C for most acetylated pyrrolidines) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer:
- Handling: Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or skin contact. The compound may pose acute toxicity (H300-H313) based on structurally similar amines .
- Storage: Store at 2–8°C in airtight, light-resistant containers. Pre-purge with inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer:
- Experimental Design: Use an embedded mixed-methods approach. For example, combine quantitative kinetic studies (e.g., enantiomeric excess via chiral HPLC) with qualitative analysis of steric/electronic effects (DFT calculations) .
- Variable Isolation: Systematically vary reaction parameters (temperature, solvent polarity) to identify confounding factors. Compare results with analogous catalysts (e.g., 1-acetylpyrrolidine derivatives lacking the 4-aminobenzyl group) .
Q. What strategies ensure stability of this compound under physiological pH conditions for in vitro studies?
- Methodological Answer:
- Buffer Compatibility: Use ammonium acetate buffer (pH 6.5) for assays, as it minimizes hydrolysis of the acetyl group while maintaining solubility .
- Accelerated Degradation Studies: Expose the compound to pH 2–9 buffers at 40°C for 48 hours. Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., acetyl or amine moieties) .
Q. How can mechanistic studies elucidate the role of the 4-aminobenzyl group in modulating biological activity?
- Methodological Answer:
- Structure-Activity Relationships (SAR): Synthesize analogs with substituents at the benzyl position (e.g., nitro, methyl groups). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities of analogs. Correlate computational data with experimental IC50 values .
Methodological Frameworks for Data Analysis
Q. What research designs are optimal for studying interactions between this compound and biomacromolecules?
- Methodological Answer:
- Fixed Experimental Design: Use a between-subjects approach to compare treated vs. untreated protein samples (e.g., SPR for binding kinetics) .
- Quasi-Experimental Controls: Include negative controls (e.g., acetylpyrrolidine without the benzyl group) to isolate the contribution of the 4-aminobenzyl moiety .
Q. How should researchers address discrepancies in purity assessments across analytical techniques?
- Methodological Answer:
- Triangulation: Cross-validate HPLC purity data with -NMR integration and elemental analysis. For example, a 99% HPLC purity may mask residual solvents detectable via GC-MS .
- Standardization: Adopt pharmacopeial guidelines (e.g., USP-NF) for assay validation, including system suitability tests and acceptance criteria for peak symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
